molecular formula C12H22N2O4 B13178000 5-Amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid

5-Amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid

Cat. No.: B13178000
M. Wt: 258.31 g/mol
InChI Key: CBHLIRKIVFBOBQ-UHFFFAOYSA-N
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Description

5-Amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid (CAS 1780349-81-6) is a specialized azepane derivative featuring both a Boc (tert-butoxycarbonyl) protecting group and a carboxylic acid functional group on the seven-membered ring, with an additional amino moiety that provides a key handle for further synthetic modification . The Boc group is a cornerstone in synthetic and medicinal chemistry, serving to protect the secondary amine from unwanted reactions during multi-step synthesis, thereby facilitating the construction of more complex molecules . This particular scaffold is of significant interest in advanced pharmaceutical research and drug discovery. Azepane and piperidine cores are prevalent in active pharmaceutical ingredients, and related structures are investigated as key intermediates in the development of protein kinase B (Akt) inhibitors, which are a major target in oncology for their role in cell survival and proliferation pathways . The presence of multiple reactive sites makes this compound a versatile building block for the synthesis of diverse compound libraries or for conjugation with other molecular fragments. Its molecular formula is C12H22N2O4 and it has a molecular weight of 258.31 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H22N2O4

Molecular Weight

258.31 g/mol

IUPAC Name

5-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-4-carboxylic acid

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-6-4-8(10(15)16)9(13)5-7-14/h8-9H,4-7,13H2,1-3H3,(H,15,16)

InChI Key

CBHLIRKIVFBOBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(CC1)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid typically involves the protection of the amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization.

Scientific Research Applications

5-Amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid depends on its specific application. In general, the Boc group serves as a protecting group that can be selectively removed to reveal the free amine. This allows for the controlled introduction of functional groups and the study of molecular interactions. The molecular targets and pathways involved vary depending on the specific context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules from peer-reviewed literature and commercial sources.

Structural and Functional Group Analysis

Key differences and similarities are summarized in Table 1.

Table 1: Structural Comparison of 5-Amino-1-[(t-Boc)azepane-4-carboxylic Acid and Analogues

Compound Name/ID Core Structure Key Substituents Ring Size Functional Groups Potential Applications References
5-Amino-1-[(t-Boc)azepane-4-carboxylic acid Azepane 5-Amino, 1-(t-Boc), 4-carboxylic acid 7-membered Amino, Carboxylic acid, t-Boc Peptide synthesis, Drug intermediates
5{117} (Molecules 2008) Imidazole t-Boc piperidinyl, t-Boc lysyl 5-membered Amide, t-Boc Enzyme inhibitors, Ligands
5{118} (Molecules 2008) Imidazole t-Boc aminomethyl phenyl, t-Boc lysyl 5-membered Amide, t-Boc Receptor binding studies
(2R)-2-[(t-Boc)amino] derivative (PharmaBlock 2020) Amino acid t-Boc (R-configuration) N/A Amino, Carboxylic acid, t-Boc Chiral synthons, API production
3-Hydroxypyridine-2-carboxylic acid (PharmaBlock 2020) Pyridine 3-Hydroxy, 2-carboxylic acid 6-membered Hydroxyl, Carboxylic acid Metal chelation, Catalysts

Key Findings

Ring Size and Flexibility
  • The azepane core (7-membered) in the target compound confers greater conformational flexibility compared to imidazole (5-membered, rigid) or pyridine (6-membered, planar) derivatives. This flexibility may enhance binding to proteins with large active sites .
  • Imidazole derivatives (e.g., 5{117}, 5{118}) exhibit rigidity, which improves metabolic stability but may limit solubility .
Functional Group Impact
  • The t-Boc group is a common feature across all compounds, serving as a protective moiety during synthesis. However, its placement varies: in the target compound, it stabilizes the azepane nitrogen, whereas in imidazole derivatives (5{117}, 5{118}), it protects lysine side chains .
  • Amino vs. Hydroxyl Groups: The amino group in the target compound enables hydrogen bonding and protonation at physiological pH, whereas hydroxyl groups (e.g., in 3-hydroxypyridine-2-carboxylic acid) increase acidity and metal-binding capacity .
Stereochemical Considerations
  • The (2R)- and (2S)-t-Boc amino acid derivatives (PharmaBlock 2020) highlight the importance of stereochemistry in biological activity. The target compound’s stereochemical configuration (if present) would similarly influence its interactions with chiral targets .

Biological Activity

5-Amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid, also known by its CAS number 1785497-38-2, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and drug development. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The chemical structure of 5-amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid features a seven-membered nitrogen-containing ring (azepane) along with a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C12H22N2O4C_{12}H_{22}N_{2}O_{4}, and it has a molecular weight of 258.31 g/mol. This unique structure contributes to its biological activity, particularly in enzyme inhibition and receptor antagonism.

Mechanisms of Biological Activity

Research indicates that 5-amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid exhibits notable interactions with various biological targets:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of several enzymes, including SIRT2, which is involved in cellular regulation processes. This inhibition suggests potential applications in treating metabolic disorders where SIRT2 plays a crucial role .
  • Receptor Antagonism : It acts as an antagonist for receptors such as the melanin-concentrating hormone receptor 1 and the bradykinin hB2 receptor. These interactions may provide therapeutic avenues for conditions related to pain management and metabolic dysfunctions.

Biological Activity Data

The following table summarizes key biological activities associated with 5-amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid:

Biological Activity Target Effect Reference
Enzyme InhibitionSIRT2Inhibitor
Receptor AntagonismMelanin-concentrating hormone receptor 1Antagonist
Receptor AntagonismBradykinin hB2 receptorAntagonist

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • SIRT2 Inhibition Study : A study demonstrated that derivatives of azepane compounds, including 5-amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid, can effectively inhibit SIRT2 activity. This inhibition was linked to potential therapeutic effects in metabolic disorders.
  • Receptor Interaction Analysis : Another study focused on the interaction between this compound and melanin-concentrating hormone receptors, revealing its capability to modulate receptor activity, which could be beneficial in treating obesity and related metabolic conditions.
  • Comparison with Similar Compounds : Research comparing various azepane derivatives highlighted the unique structural features of 5-amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid that enhance its biological activity compared to other similar compounds, such as those containing different protecting groups or structural modifications .

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